molecular formula C14H21N3O3S B6927989 N-[3-[(1-methyl-2-oxopyrrolidin-3-yl)amino]phenyl]propane-1-sulfonamide

N-[3-[(1-methyl-2-oxopyrrolidin-3-yl)amino]phenyl]propane-1-sulfonamide

Cat. No.: B6927989
M. Wt: 311.40 g/mol
InChI Key: FHJZTZNWBNGFDN-UHFFFAOYSA-N
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Description

N-[3-[(1-methyl-2-oxopyrrolidin-3-yl)amino]phenyl]propane-1-sulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by a sulfonamide group attached to a phenyl ring, which is further linked to a pyrrolidinone moiety.

Properties

IUPAC Name

N-[3-[(1-methyl-2-oxopyrrolidin-3-yl)amino]phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-3-9-21(19,20)16-12-6-4-5-11(10-12)15-13-7-8-17(2)14(13)18/h4-6,10,13,15-16H,3,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJZTZNWBNGFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)NC2CCN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(1-methyl-2-oxopyrrolidin-3-yl)amino]phenyl]propane-1-sulfonamide typically involves the following steps:

    Formation of the Pyrrolidinone Moiety: The starting material, 1-methyl-2-pyrrolidinone, is synthesized through the cyclization of gamma-aminobutyric acid (GABA) or its derivatives.

    Amination Reaction: The pyrrolidinone is then subjected to an amination reaction with 3-nitroaniline under reducing conditions to form the corresponding amine.

    Sulfonation: The amine is reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide derivatives with varied functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Utilized in the labeling of proteins for tracking and analysis.

Medicine:

    Antimicrobial Agent: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.

Industry:

    Polymer Production: Used in the synthesis of specialty polymers with unique properties.

    Material Science: Employed in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[3-[(1-methyl-2-oxopyrrolidin-3-yl)amino]phenyl]propane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes like dihydropteroate synthase in bacteria, thereby blocking folate synthesis and exerting antimicrobial effects. Additionally, the compound can interact with other molecular pathways, modulating biological activities such as inflammation and cell signaling.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfacetamide: Employed in ophthalmic solutions for eye infections.

Uniqueness: N-[3-[(1-methyl-2-oxopyrrolidin-3-yl)amino]phenyl]propane-1-sulfonamide is unique due to its specific structural features, such as the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other sulfonamides may not be as effective.

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